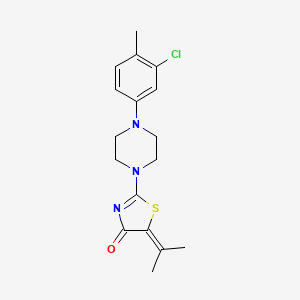![molecular formula C17H20BrN3OS B2563601 3-(2-ブロモフェニル)-N-[1-(1,3-チアゾール-2-イル)ピペリジン-4-イル]プロパンアミド CAS No. 1448132-86-2](/img/structure/B2563601.png)
3-(2-ブロモフェニル)-N-[1-(1,3-チアゾール-2-イル)ピペリジン-4-イル]プロパンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a complex organic compound that features a bromophenyl group, a thiazole ring, and a piperidine moiety
科学的研究の応用
3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Material Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of a phenyl precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thioamide and an α-haloketone.
Piperidine Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Amide Bond Formation: The final step involves coupling the bromophenyl, thiazole, and piperidine intermediates through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the bromophenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the bromophenyl group.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
作用機序
The mechanism of action of 3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. The piperidine moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-(3-BROMOPHENYL)-1,3-THIAZOL-2-YL)-3-(2-CHLOROPHENYL)ACRYLONITRILE
- 2-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)-2-(HYDROXYIMINO)ACETAMIDE
Uniqueness
3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its pharmacokinetic properties compared to similar compounds.
特性
IUPAC Name |
3-(2-bromophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3OS/c18-15-4-2-1-3-13(15)5-6-16(22)20-14-7-10-21(11-8-14)17-19-9-12-23-17/h1-4,9,12,14H,5-8,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDALSVUZSSJURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2Br)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2563518.png)

![2-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2563520.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B2563524.png)
![N-cyclopentyl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2563525.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2563526.png)

![9-(3,4-dimethylphenyl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione](/img/structure/B2563530.png)

![N-[5-(2-methylpropyl)-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2563532.png)

![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)
